

theoretical vs experimental properties of 4-Fluoro-2-(hydroxymethyl)phenol

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Compound of Interest

Compound Name: 4-Fluoro-2-(hydroxymethyl)phenol

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An In-depth Technical Guide to 4-Fluoro-2-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of **4-Fluoro-2-(hydroxymethyl)phenol**, a compound of interest in various scientific domains. This document collates available data on its physicochemical properties, spectroscopic profile, and analytical methodologies.

Core Properties and Characteristics

4-Fluoro-2-(hydroxymethyl)phenol, with the chemical formula $C_7H_7FO_2$, is a fluorinated derivative of 2-(hydroxymethyl)phenol. The introduction of a fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a subject of interest in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the known theoretical and experimental physicochemical properties of **4-Fluoro-2-(hydroxymethyl)phenol** is presented below. Theoretical values are computationally derived and provide estimations, while experimental values are determined through laboratory measurements.

Property	Theoretical Value	Experimental Value
Molecular Formula	C ₇ H ₇ FO ₂	-
Molecular Weight	142.13 g/mol [1]	-
CAS Number	2357-33-7[1]	-
Melting Point	-	69-71 °C
Boiling Point	Not available	Not available
XLogP3	1.3[1]	-
Topological Polar Surface Area	40.5 Å²[1]	-
Hydrogen Bond Donors	2[1]	-
Hydrogen Bond Acceptors	2[1]	-

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of **4-Fluoro-2-(hydroxymethyl)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **4-Fluoro-2-(hydroxymethyl)phenol** are not readily available in the public domain, theoretical predictions and data from analogous compounds can provide valuable insights.

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The fluorine atom will introduce splitting (H-F coupling) in the signals of nearby aromatic protons.

¹³C NMR (Predicted): The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and oxygen atoms.

Other Spectroscopic Data

- Mass Spectrometry (MS): A GC-MS spectrum is available for **4-Fluoro-2-(hydroxymethyl)phenol**, which can be used to determine its molecular weight and fragmentation pattern.^[1]
- Infrared (IR) Spectroscopy: A vapor phase IR spectrum is also available, providing information about the functional groups present in the molecule.^[1]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of **4-Fluoro-2-(hydroxymethyl)phenol**.

Synthesis of 4-Fluoro-2-(hydroxymethyl)phenol

A general synthetic approach for hydroxymethylphenols involves the reaction of the corresponding phenol with formaldehyde. For **4-Fluoro-2-(hydroxymethyl)phenol**, a plausible synthesis route would involve the reaction of 4-fluorophenol with formaldehyde under basic or acidic conditions. A detailed, validated laboratory protocol for the synthesis of this specific compound is not currently available in the searched literature.

Analytical Methods

The quantification and characterization of **4-Fluoro-2-(hydroxymethyl)phenol** can be achieved using various analytical techniques.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be a suitable technique for the routine analysis and quantification of this compound. The chromophoric nature of the phenol ring allows for sensitive UV detection.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high specificity and sensitivity, making it an excellent method for trace-level detection and confirmation of **4-Fluoro-2-(hydroxymethyl)phenol**. Derivatization may be required to improve its volatility for GC analysis.

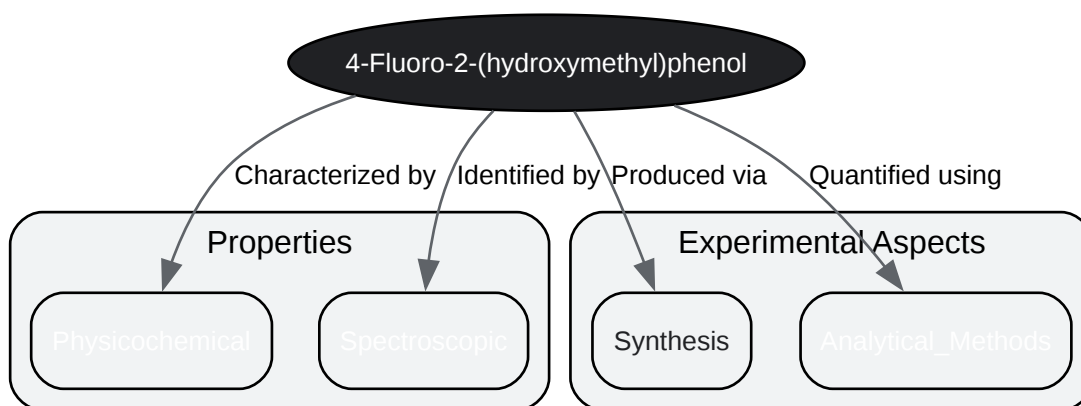
Biological Activity

Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or involvement in any signaling pathways of **4-Fluoro-2-(hydroxymethyl)phenol**. Research in this area would be necessary to elucidate its potential pharmacological or biological effects.

Visualizations

Logical Relationship of Compound Information

The following diagram illustrates the key aspects of information compiled for **4-Fluoro-2-(hydroxymethyl)phenol**.

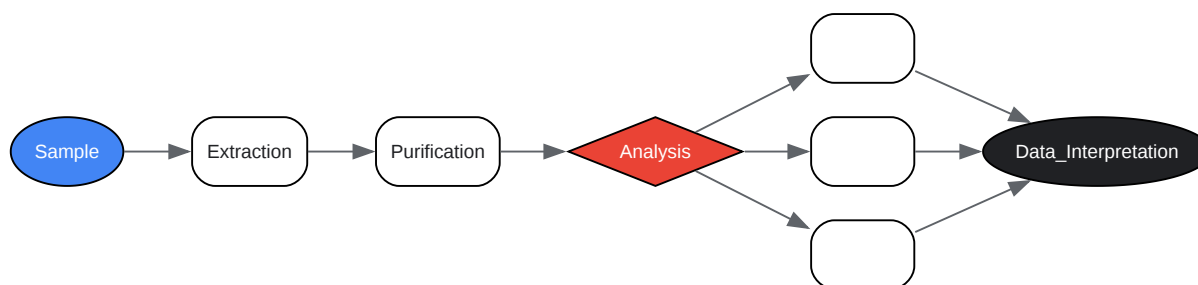


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Caption: Overview of **4-Fluoro-2-(hydroxymethyl)phenol** Information.

Experimental Workflow for Analysis

The following diagram outlines a general workflow for the analysis of **4-Fluoro-2-(hydroxymethyl)phenol**.



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Caption: General Analytical Workflow.

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References

- 1. 4-Fluoro-2-(hydroxymethyl)phenol | C₇H₇FO₂ | CID 10606838 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Email: info@benchchem.com